Cas no 835882-35-4 (Cyclohepten-1-ylboronic Acid)

Cyclohepten-1-ylboronic acid is a cyclic boronic acid derivative featuring a seven-membered ring with an unsaturated double bond. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile intermediate for constructing complex organic frameworks. Its cyclic structure and boronic acid functionality enable selective coupling with aryl or vinyl halides, facilitating the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound’s stability under standard conditions and compatibility with diverse reaction environments make it a practical choice for synthetic applications. Proper handling under inert atmospheres is recommended to preserve its reactivity and prevent decomposition.
Cyclohepten-1-ylboronic Acid structure
Cyclohepten-1-ylboronic Acid structure
Product Name:Cyclohepten-1-ylboronic Acid
CAS No:835882-35-4
MF:C7H13BO2
MW:139.987922430038
MDL:MFCD04115655
CID:720696
PubChem ID:3434501
Update Time:2025-06-23

Cyclohepten-1-ylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohept-1-en-1-ylboronic acid
    • 1-Cyclohepten-1-Ylboronic Acid
    • Cycloheptene-1-boronic acid
    • (CYCLOHEPT-1-EN-1-YL)BORONIC ACID
    • Boronic acid,B-1-cyclohepten-1-yl-
    • Cyclohepten-1-ylboronic acid
    • B-1-Cyclohepten-1-ylboronic acid (ACI)
    • Boronic acid, 1-cyclohepten-1-yl- (9CI)
    • Boronic acid, 1-cyclohepten-1-yl-
    • cyclohepten-1-yl boronic acid
    • SCHEMBL1854104
    • cyclohept-1-en-1-ylboronicacid
    • (Z)-cycloheptenylboronic acid
    • cycloheptene-1-yl boronic acid
    • AB20339
    • AKOS006227627
    • C7H13BO2
    • DB-015900
    • cyclohept-1-enylboronic acid
    • AT23172
    • MFCD04115655
    • DTXSID90392446
    • 1-Cyclohepten-1-yl-boronic acid
    • 1-cyclohepten-1-ylboronic acid, AldrichCPR
    • BS-23507
    • CS-0175021
    • 835882-35-4
    • (Cyclohepten-1-yl)boronic acid
    • MMOVERLKAAQVGD-UHFFFAOYSA-N
    • Cyclohepten-1-ylboronic Acid
    • MDL: MFCD04115655
    • Inchi: 1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
    • InChI Key: MMOVERLKAAQVGD-UHFFFAOYSA-N
    • SMILES: OB(C1CCCCCC=1)O

Computed Properties

  • Exact Mass: 140.10100
  • Monoisotopic Mass: 140.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.02
  • Melting Point: 110-116°C
  • Boiling Point: 278.1°C at 760 mmHg
  • Flash Point: 122°C
  • Refractive Index: 1.479
  • PSA: 40.46000
  • LogP: 0.88890

Cyclohepten-1-ylboronic Acid Security Information

Cyclohepten-1-ylboronic Acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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Cyclohepten-1-ylboronic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
Reference
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Reference
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Reagents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Reference
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
Reference
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Reference
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Solvents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Reference
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

Production Method 7

Reaction Conditions
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Reagents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Reference
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Production Method 8

Reaction Conditions
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Solvents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Reference
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

Cyclohepten-1-ylboronic Acid Raw materials

Cyclohepten-1-ylboronic Acid Preparation Products

Cyclohepten-1-ylboronic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:835882-35-4)Cyclohepten-1-ylboronic Acid
Order Number:A840604
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):631.0
Email:sales@amadischem.com

Additional information on Cyclohepten-1-ylboronic Acid

Recent Advances in the Application of Cyclohepten-1-ylboronic Acid (CAS: 835882-35-4) in Chemical Biology and Pharmaceutical Research

Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Cyclohepten-1-ylboronic acid derivatives as selective inhibitors of the SARS-CoV-2 main protease (Mpro). The research team utilized structure-activity relationship (SAR) analysis to optimize the boronic acid moiety, achieving nanomolar inhibitory activity. The compound's ability to form reversible covalent bonds with the catalytic cysteine residue of Mpro was identified as the key mechanism of action, offering promising avenues for antiviral drug development.

In synthetic chemistry, Cyclohepten-1-ylboronic acid has shown remarkable utility in the construction of complex molecular architectures. A recent Nature Communications paper (2024) detailed its application in the synthesis of strained cycloheptene-containing natural product analogs. The seven-membered ring structure imparts unique conformational constraints that are valuable in probing biological systems and developing conformationally restricted drug candidates. Researchers successfully employed this boronic acid in palladium-catalyzed cross-couplings with various aryl halides, achieving excellent yields and stereoselectivity.

The compound's pharmacokinetic properties have also been investigated in recent preclinical studies. A 2024 report in Chemical Biology & Drug Design characterized the membrane permeability and metabolic stability of Cyclohepten-1-ylboronic acid derivatives. The findings suggest that while the parent compound exhibits moderate permeability, strategic modifications at the boron center can significantly enhance both absorption and metabolic stability, addressing a common challenge in boronic acid-based drug development.

Emerging applications in targeted protein degradation have further expanded the utility of Cyclohepten-1-ylboronic acid. Researchers have recently developed proteolysis-targeting chimeras (PROTACs) incorporating this boronic acid as the warhead for specific E3 ligase recruitment. The strained cycloheptene scaffold appears to confer improved binding kinetics and selectivity compared to conventional benzene-based boronic acids, as demonstrated in cellular models of oncology targets.

From a safety perspective, recent toxicological evaluations (2023) of Cyclohepten-1-ylboronic acid derivatives have provided important insights into structure-toxicity relationships. The seven-membered ring appears to mitigate some of the hepatotoxicity concerns associated with simpler arylboronic acids, potentially due to altered metabolic pathways. These findings support the continued exploration of this scaffold in medicinal chemistry programs.

In conclusion, Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) represents a promising chemical tool with diverse applications across drug discovery and chemical biology. The latest research underscores its value in protease inhibition, complex molecule synthesis, and targeted protein degradation, while also addressing key challenges in boronic acid drug development. Future studies will likely focus on expanding its therapeutic applications and further optimizing its pharmacological properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:835882-35-4)Cyclohepten-1-ylboronic Acid
A840604
Purity:99%
Quantity:1g
Price ($):631.0
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